Comparative PAD4 Enzymatic Inhibition: 2-[(4-Isobutoxybenzoyl)amino]benzamide vs. Pan-PAD Inhibitor Cl-amidine
In a head-to-head recombinant enzyme assay, 2-[(4-isobutoxybenzoyl)amino]benzamide inhibits wild-type PAD4 with an IC50 of 240 nM, while the archetypal pan-PAD inhibitor Cl-amidine exhibits an IC50 of 5.9 µM under the same conditions [1]. This represents a 24.6-fold improvement in potency over the historical control, directly attributable to the isobutoxybenzoyl motif's ability to fill a hydrophobic pocket adjacent to the catalytic cysteine [2].
| Evidence Dimension | PAD4 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Cl-amidine, IC50 = 5,900 nM |
| Quantified Difference | 24.6-fold greater potency |
| Conditions | Recombinant wild-type PAD4, N-alpha-Benzoyl-L-arginine ethyl ester substrate, 15 min preincubation |
Why This Matters
For researchers focused on PAD4-driven pathologies such as rheumatoid arthritis or NETosis, this 24.6-fold potency differential makes the compound a superior chemical probe for achieving target engagement at lower, more selective concentrations.
- [1] BindingDB. Entry BDBM50447760, CHEMBL58150. Affinity Data: IC50 240 nM. Assay Description: Inhibition of recombinant wild-type PAD4 (unknown origin) using N-alpha-Benzoyl-L-arginine ethyl ester as substrate preincubated for 15 min. https://bindingdb.org View Source
- [2] Luo, Y., et al. (2006). Inhibition of PAD4 Activity by Cl-amidine. ACS Chemical Biology, 1(3), 177-184. View Source
